

Technical Guide: Spectroscopic Characterization of Preskimmianine

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Compound of Interest

Compound Name: *Preskimmianine*

CAS No.: 38695-41-9

Cat. No.: B121219

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Compound Identity & Structural Significance

Preskimmianine is a prenylated quinoline alkaloid found primarily in Rutaceous plants (e.g., *Dictamnus dasycarpus*, *Ruta graveolens*). Structurally, it represents the "open-chain" biosynthetic intermediate immediately preceding the formation of the furan ring characteristic of skimmianine.

- IUPAC Name: 4,7,8-Trimethoxy-3-(3-methylbut-2-en-1-yl)quinolin-2(1H)-one
- Common Name: **Preskimmianine**[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Molecular Formula: C₁₇H₂₁NO₄
- Molecular Weight: 303.36 g/mol
- CAS Registry Number: 38695-41-9
- Core Scaffold: 2(1H)-Quinolinone (2-Quinolone)

Structural Logic

Unlike Skimmianine, which possesses a rigid furo[2,3-b]quinoline skeleton, **Preskimmianine** retains a free prenyl (3,3-dimethylallyl) group at the C-3 position. This structural feature is

critical for its identification, as the olefinic protons of the prenyl chain provide distinct NMR signals that disappear upon cyclization to the furan ring.

Spectroscopic Data Profile

The following data sets are consolidated from high-resolution isolation studies (e.g., Phytochemistry, MDPI Molecules).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆ Frequency: 600 MHz (¹H), 150 MHz (¹³C)

Table 1: ¹H NMR Chemical Shifts (δ ppm)

Position	δ H (ppm)	Multiplicity	J (Hz)	Structural Assignment
NH	10.85	s	-	Lactam proton (Exchangeable)
5	7.41	d	9.0	Aromatic H (Ortho coupling to H-6)
6	7.00	d	9.0	Aromatic H (Ortho coupling to H-5)
1'	3.19	d	7.0	Prenyl methylene (attached to C-3)
2'	5.16	t	7.8	Prenyl vinylic proton
4-OMe	3.89	s	-	Methoxy group
7-OMe	3.84	s	-	Methoxy group
8-OMe	3.77	s	-	Methoxy group
4'-Me	1.73	s	-	Prenyl methyl (cis/trans)
5'-Me	1.64	s	-	Prenyl methyl (cis/trans)

“

Interpretation: The presence of the triplet at δ 5.16 and the doublet at δ 3.19 confirms the presence of the prenyl side chain. In Skimmianine, these would be replaced by furan ring protons (typically doublets at δ 7.5 and δ 7.0). The singlet at δ 10.85 confirms the 2-quinolone tautomer (lactam form) rather than the 2-hydroxyquinoline form.

Table 2: ^{13}C NMR Chemical Shifts (δ ppm)

Position	δC (ppm)	Type	Structural Assignment
2	163.6	C=O	Lactam Carbonyl
4	160.8	C-O	Oxygenated Aromatic Carbon
8	152.7	C-O	Oxygenated Aromatic Carbon
7	133.9	C-O	Oxygenated Aromatic Carbon
8a	132.0	C	Quaternary Bridgehead
3'	131.1	C	Prenyl Quaternary Olefinic
2'	122.0	CH	Prenyl Methine Olefinic
3	119.6	C	Quaternary (Prenyl attachment site)
5	118.2	CH	Aromatic Methine
4a	111.0	C	Quaternary Bridgehead
6	107.6	CH	Aromatic Methine
4-OMe	61.5	CH ₃	Methoxy Carbon
7-OMe	60.6	CH ₃	Methoxy Carbon
8-OMe	56.1	CH ₃	Methoxy Carbon
4'-Me	25.5	CH ₃	Prenyl Methyl
1'	22.8	CH ₂	Prenyl Methylene
5'-Me	17.8	CH ₃	Prenyl Methyl

B. Infrared (IR) Spectroscopy

The IR spectrum of **Preskimmianine** is characteristic of a 2-quinolinone alkaloid.

- 3200–3400 cm^{-1} : N–H stretching (Broad band, indicative of the lactam functionality).
- 2900–3000 cm^{-1} : C–H stretching (Aliphatic methyls of prenyl and methoxy groups).
- 1640–1650 cm^{-1} : C=O stretching (Strong amide/lactam band).
- 1600–1620 cm^{-1} : C=C stretching (Aromatic ring skeletal vibrations).
- 1100–1250 cm^{-1} : C–O stretching (Aryl alkyl ethers).

C. Ultraviolet (UV) Spectroscopy

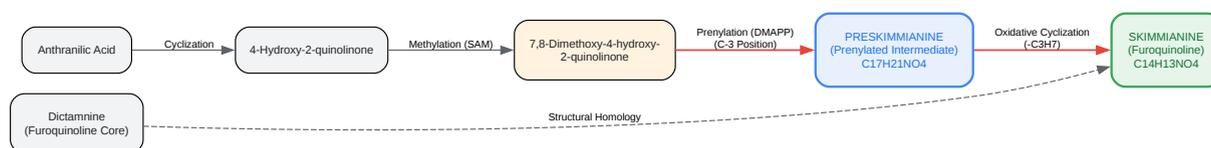
Solvent: Methanol (MeOH) The UV spectrum displays the characteristic absorption of the 2-quinolone chromophore, distinct from the furoquinoline pattern.

- λ_{max} (log ϵ):
 - 243 nm: High intensity ($\pi \rightarrow \pi^*$ transition of the aromatic system).
 - 270 nm: Moderate intensity.
 - 332 nm: Broad band (Characteristic of the quinolone conjugation).

Biosynthetic Context & Pathway Visualization

Preskimmianine is the immediate precursor to Skimmianine. The transformation involves the oxidative cyclization of the prenyl group at C-3 onto the oxygen at C-4 (or C-2 depending on tautomer, but typically involving the 4-OMe proximity in related pathways) to form the dihydrofuran ring, followed by aromatization.

Biosynthetic Pathway Diagram



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Figure 1: Biosynthetic pathway illustrating the conversion of the quinolone core to **Preskimmianine** via prenylation, and its subsequent cyclization to Skimmianine.

Experimental Protocol: Isolation & Sample Preparation

To verify the spectroscopic data provided above, the following isolation protocol is recommended. This workflow is self-validating through the monitoring of the characteristic prenyl signals in NMR.

Isolation Workflow

- Extraction: Extract air-dried root bark of *Dictamnus dasycarpus* or *Ruta graveolens* (1.0 kg) with 70% Ethanol under reflux (3 x 2h).
- Partition: Concentrate the extract and suspend in water. Partition sequentially with Petroleum Ether (to remove lipids) and Ethyl Acetate (EtOAc).
- Fractionation: Subject the EtOAc fraction to Silica Gel Column Chromatography.
 - Mobile Phase: Gradient elution with CHCl₃:MeOH (100:1 → 80:1 → 50:1).
- Purification: **Preskimmianine** typically elutes in fractions with medium polarity.
 - TLC Monitoring: Use UV (254/365 nm) and Dragendorff's reagent (orange spots indicate alkaloids).

- Final Polish: Recrystallize from MeOH/CHCl₃ to obtain white plate-like crystals (mp 122–124 °C).

Sample Preparation for NMR

- Mass: Dissolve 5–10 mg of purified **Preskimmianine**.
- Solvent: 0.6 mL DMSO-d₆ (Deuterated Dimethyl Sulfoxide).
- Tube: Standard 5 mm NMR tube.
- Validation Check: Ensure the solvent peak (DMSO) is referenced to δ 2.50 ppm (¹H) and δ 39.5 ppm (¹³C).

References

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